

Spectroscopic Analysis of 1-Propanamine, 3-(ethoxydimethylsilyl)-: A Technical Guide

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Compound of Interest

Compound Name: 1-Propanamine, 3-(ethoxydimethylsilyl)-

Cat. No.: B101185

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This technical guide provides a detailed overview of the expected spectroscopic data for the organosilane compound **1-Propanamine, 3-(ethoxydimethylsilyl)-**, with the CAS number 18306-79-1. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its functional groups and known spectroscopic principles. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Propanamine, 3-(ethoxydimethylsilyl)-**. These predictions are derived from established correlation tables and spectral databases for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	Quartet (q)	2H	-O-CH ₂ -CH ₃
~2.65	Triplet (t)	2H	-CH ₂ -CH ₂ -NH ₂
~1.50	Multiplet (m)	2H	-Si-CH ₂ -CH ₂ -CH ₂ -
~1.15	Triplet (t)	3H	-O-CH ₂ -CH ₃
~1.10 (broad)	Singlet (s)	2H	-NH ₂
~0.50	Triplet (t)	2H	-Si-CH ₂ -CH ₂ -
~0.05	Singlet (s)	6H	-Si-(CH ₃) ₂

1.1.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~58.5	-O-CH ₂ -CH ₃
~45.0	-CH ₂ -NH ₂
~28.0	-Si-CH ₂ -CH ₂ -CH ₂ -
~18.5	-O-CH ₂ -CH ₃
~12.0	-Si-CH ₂ -CH ₂ -
~-2.0	-Si-(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (primary amine)
2960 - 2850	Strong	C-H stretch (alkyl)
1590 - 1560	Medium	N-H bend (primary amine)
1255 - 1245	Strong	Si-CH ₃ symmetric deformation
1090 - 1040	Strong	Si-O-C stretch
840 - 790	Strong	Si-(CH ₃) ₂ rock

Mass Spectrometry (Electron Ionization - EI)

The molecular weight of **1-Propanamine, 3-(ethoxydimethylsilyl)-** is 161.32 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z	Proposed Fragment Ion
161	[CH ₃ CH ₂ OSi(CH ₃) ₂ (CH ₂) ₃ NH ₂] ⁺ (Molecular Ion)
146	[CH ₃ CH ₂ OSi(CH ₃)(CH ₂) ₃ NH ₂] ⁺ (Loss of CH ₃)
116	[Si(CH ₃) ₂ (CH ₂) ₃ NH ₂] ⁺ (Loss of OCH ₂ CH ₃)
102	[CH ₃ CH ₂ OSi(CH ₃) ₂ CH ₂] ⁺
88	[Si(CH ₃) ₂ (CH ₂) ₂] ⁺
72	[CH ₂ (CH ₂) ₂ NH ₂] ⁺
44	[CH ₂ CH ₂ NH ₂] ⁺
30	[CH ₂ NH ₂] ⁺ (Base Peak, from α-cleavage)

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and Mass Spectra for a liquid sample such as **1-Propanamine, 3-(ethoxydimethylsilyl)-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1-Propanamine, 3-(ethoxydimethylsilyl)-** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
 - For ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal (0 ppm) for ^1H NMR or the solvent signal (e.g., 77.16 ppm for CDCl_3) for ^{13}C NMR.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Alternatively, for transmission IR, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty ATR crystal or salt plates.
 - Record the sample spectrum over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

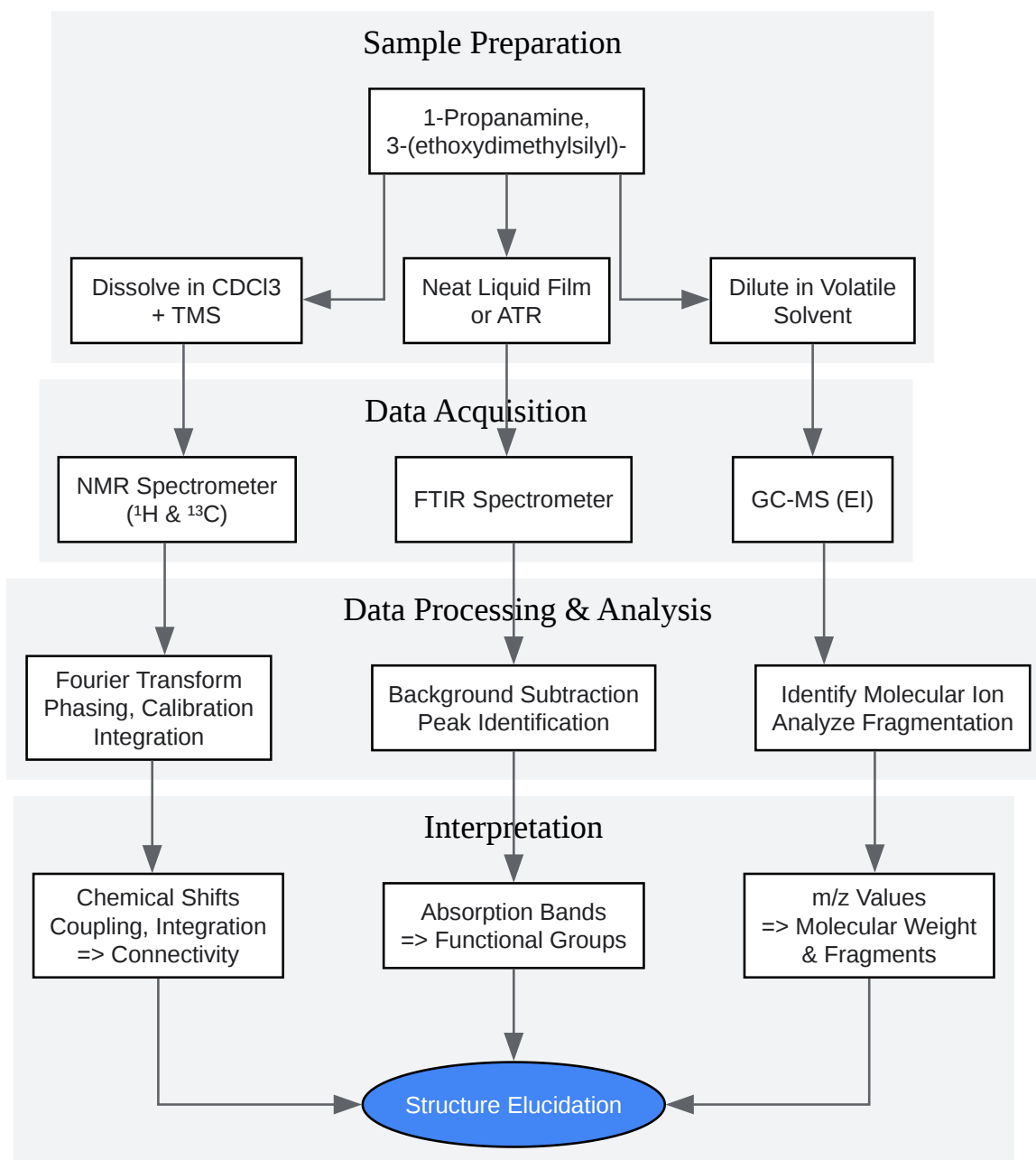
Mass Spectrometry (MS)

- Sample Preparation:
 - Dilute the liquid sample to a low concentration (e.g., $1\text{ }\mu\text{g/mL}$) in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation and Data Acquisition:

- Use a mass spectrometer equipped with an Electron Ionization (EI) source, typically coupled with a Gas Chromatography (GC) system for sample introduction and separation.
- Inject the diluted sample into the GC-MS system. The GC will vaporize the sample and separate it from the solvent and any impurities.
- In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion.
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus m/z .
 - Identify the molecular ion peak (if present) and the major fragment ions.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **1-Propanamine, 3-(ethoxydimethylsilyl)-**.



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Caption: General workflow for spectroscopic analysis.

Caption: Hypothesized MS fragmentation pathway.

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